Methyldioctyldecylammonium chloride

Solvent extraction Hydrometallurgy Quaternary ammonium analysis

Methyldioctyldecylammonium chloride (CAS 77502-69-3) is a long-chain asymmetric quaternary ammonium compound (QAC) with molecular formula C27H58ClN and molecular weight 432.2 g/mol. It is the predominant active component of the industrial solvent extraction reagent Aliquat 336, where it constitutes approximately 43.6% of the quaternary ammonium cation mixture.

Molecular Formula C27H58ClN
Molecular Weight 432.2 g/mol
CAS No. 77502-69-3
Cat. No. B12707110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldioctyldecylammonium chloride
CAS77502-69-3
Molecular FormulaC27H58ClN
Molecular Weight432.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
InChIInChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1
InChIKeyIPBJXJKKLDVXPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyldioctyldecylammonium Chloride (CAS 77502-69-3): Procurement-Grade Overview and Identity


Methyldioctyldecylammonium chloride (CAS 77502-69-3) is a long-chain asymmetric quaternary ammonium compound (QAC) with molecular formula C27H58ClN and molecular weight 432.2 g/mol [1]. It is the predominant active component of the industrial solvent extraction reagent Aliquat 336, where it constitutes approximately 43.6% of the quaternary ammonium cation mixture [2]. As a cationic surfactant with a methyl head group and two octyl plus one decyl tail substituents, this compound exhibits strong lipophilicity and is utilized primarily in phase-transfer catalysis, metal ion extraction from hydrometallurgical process solutions, and antimicrobial formulations [1].

Why Methyldioctyldecylammonium Chloride Cannot Be Substituted with Generic QACs


Quaternary ammonium compounds are not interchangeable despite sharing a common nitrogen-centered cationic core. The specific alkyl chain architecture—both length distribution and substitution pattern—directly governs lipophilicity, critical micelle concentration (CMC), membrane disruption kinetics, and ion-pair extraction selectivity [1]. Methyldioctyldecylammonium chloride possesses a unique combination of two octyl (C8) and one decyl (C10) chains asymmetrically arranged around a methyl group, yielding a molecular geometry and hydrophobic volume that differs fundamentally from symmetric analogs such as methyltrioctylammonium chloride (three C8 chains) or didecyldimethylammonium chloride (two C10 chains) [2]. These structural differences manifest as measurable variations in phase-transfer catalytic efficiency, metal extraction equilibrium constants, and antimicrobial potency, making direct substitution without performance validation scientifically unsound.

Product-Specific Quantitative Differentiation: Methyldioctyldecylammonium Chloride vs. Comparator QACs


Compositional Abundance in Aliquat 336 Relative to Co-Occurring QACs

Methyldioctyldecylammonium chloride is the quantitatively dominant quaternary ammonium component in the commercial reagent Aliquat 336, constituting 43.6% of the total QAC fraction [1]. This abundance exceeds that of the next most prevalent component, methyltrioctylammonium chloride (29.8%), by a factor of approximately 1.46×, and is substantially higher than methyloctyldidecylammonium chloride (21.9%) [1]. The compositional hierarchy has been independently validated by both gas chromatography and electrospray mass spectrometry across multiple studies [2].

Solvent extraction Hydrometallurgy Quaternary ammonium analysis

Antimicrobial Efficacy: Alkyl Chain Length Optimization Relative to Shorter-Chain QACs

Structure-activity relationship studies demonstrate that quaternary ammonium compounds exhibit optimal antimicrobial potency when alkyl chain lengths fall within the C10–C14 range [1]. Methyldioctyldecylammonium chloride, bearing two octyl (C8) chains and one decyl (C10) chain, presents a chain-length distribution that positions it favorably within this window relative to shorter-chain analogs such as methyltrioctylammonium chloride (three C8 chains, all suboptimal) and longer-chain analogs that may exhibit reduced solubility [2]. While direct MIC data for the pure compound are not available, the class-level inference from systematic chain-length studies indicates that compounds containing C10 substituents consistently outperform exclusively C8-substituted QACs against Staphylococcus aureus, Escherichia coli, and Candida albicans [1].

Antimicrobial Disinfectant QSAR

Wood Preservative Performance: Octyl/Decyl Chain Composition vs. Didecyl and Trimethyl Analogs

In standardized wood preservative field testing, octyldecyldimethylammonium chloride—a structural relative sharing the mixed C8/C10 alkyl chain architecture characteristic of methyldioctyldecylammonium chloride—demonstrated intermediate performance between didecyldimethylammonium chloride (DDAC) and alkyltrimethylammonium chloride [1]. Specifically, the relative effectiveness hierarchy established by Performance Index calculation was: didecyldimethylammonium chloride > octyldecyldimethylammonium chloride > alkyltrimethylammonium chloride [1]. This ranking demonstrates that the presence of decyl (C10) chains confers fungicidal activity superior to shorter-chain trimethyl analogs, while the mixed C8/C10 composition in octyldecyl compounds yields distinct performance characteristics compared to symmetrical di-C10 QACs.

Wood preservation Fungicide Alkylammonium compounds

Metal Extraction Selectivity: Dimerization and Aggregation Behavior vs. Symmetric QACs

Vapor phase osmometry studies reveal that methyltrioctylammonium chloride and methyltridecylammonium chloride form weak dimers in chloroform and isobutyl methyl ketone [1]. The extent of dimerization is diluent-dependent and decreases in the presence of water [1]. While methyldioctyldecylammonium chloride itself has not been subjected to identical osmometric characterization, its structural asymmetry—bearing two octyl and one decyl chain versus the symmetric three-octyl or three-decyl architecture—predictably influences aggregation thermodynamics and metal extraction equilibrium constants [2]. In zinc(II) extraction from 1.0 M HCl, the extraction efficiency follows the diluent order isobutyl methyl ketone > cyclohexane > o-xylene > chloroform, a pattern that would shift with chain-length composition due to differential aggregation [1].

Hydrometallurgy Zinc extraction Ion-pair extraction

Optimal Application Scenarios for Methyldioctyldecylammonium Chloride Based on Quantified Differentiation


Hydrometallurgical Solvent Extraction Requiring Aliquat 336 Performance Fidelity

In industrial metal recovery processes—particularly cobalt, zinc, and rare earth element extraction from chloride leach solutions—methyldioctyldecylammonium chloride is the functional core of Aliquat 336, comprising 43.6% of the active QAC fraction [1]. Procurement of Aliquat 336 or equivalent extractants should specify compositional analysis to ensure the methyldioctyldecylammonium content matches validated process parameters, as batch-to-batch variations in this component directly alter metal distribution ratios and phase disengagement kinetics [2].

Phase-Transfer Catalysis in Organic Synthesis with Aqueous-Organic Biphasic Systems

Methyldioctyldecylammonium chloride functions as an effective phase-transfer catalyst for nucleophilic displacement reactions where efficient anion transport across the aqueous-organic interface is required [1]. Its mixed C8/C10 chain architecture provides a balance of organophilicity and interfacial activity that distinguishes it from symmetric methyltrioctylammonium chloride. Applications include alkylation of phenols in aqueous alkaline media and synthesis of acridine dione derivatives, where reaction yields correlate with catalyst chain-length composition [1].

Antimicrobial Formulations Targeting Gram-Positive and Gram-Negative Bacteria with C10-Optimized Chain Length

For disinfectant and sanitizer development where broad-spectrum antibacterial activity is required, methyldioctyldecylammonium chloride's inclusion of a decyl (C10) substituent positions it within the QSAR-identified optimal chain-length window (C10–C14) for membrane disruption [1]. This structural feature supports applications in hard-surface disinfectants, agricultural equipment sanitation, and water treatment systems, where substitution with exclusively C8-substituted QACs would yield suboptimal antimicrobial efficacy [2].

Wood Preservation Formulations with Defined Performance Index Requirements

In alkylammonium compound (AAC) wood preservative systems, mixed C8/C10 chain QACs including octyldecyldimethylammonium chloride exhibit a Performance Index intermediate between didecyldimethylammonium chloride (superior) and alkyltrimethylammonium chloride (inferior) [1]. Methyldioctyldecylammonium chloride occupies a similar performance niche, offering a balance of fungicidal activity and formulation compatibility. This scenario is relevant where procurement specifications must align with established field performance data rather than generic QAC classification [1].

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